4-Chloro-2,3,6-trimethyloxane
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Overview
Description
4-Chloro-2,3,6-trimethyloxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers. This compound is characterized by the presence of a chlorine atom and three methyl groups attached to the oxane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,6-trimethyloxane can be achieved through several methods. One common approach involves the chlorination of 2,3,6-trimethyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of phosphorus oxychloride as a chlorinating agent. In this process, 2,3,6-trimethyloxane is treated with phosphorus oxychloride under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,6-trimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol, and primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Oxidation: Formation of oxane oxides or other oxygenated derivatives.
Reduction: Formation of dechlorinated oxanes or other reduced products.
Scientific Research Applications
4-Chloro-2,3,6-trimethyloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules. It is used in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of medicinal compounds and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,6-trimethyloxane involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
4-Chloro-2,3,6-trimethyloxane can be compared with other similar compounds, such as:
2-Chloro-3,6-dimethyloxane: Lacks one methyl group compared to this compound, resulting in different reactivity and properties.
4-Bromo-2,3,6-trimethyloxane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2,3,6-Trimethyloxane: The parent compound without any halogen substitution, exhibiting different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
88536-78-1 |
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Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-chloro-2,3,6-trimethyloxane |
InChI |
InChI=1S/C8H15ClO/c1-5-4-8(9)6(2)7(3)10-5/h5-8H,4H2,1-3H3 |
InChI Key |
WEZZPRZWFSGPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(O1)C)C)Cl |
Origin of Product |
United States |
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